1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine
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Overview
Description
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Synthesis and Structural Analysis
- Synthesis of Analogs for Anesthetic and Anti-inflammatory Activities : The compound has been used in the synthesis of various analogs demonstrating significant local anesthetic, analgesic, anti-inflammatory, and antipyretic activities in rats and mice (Bruno et al., 1994).
Application in Metal Complexes and Catalysis
- Formation of Copper(II) Complexes : It has been utilized in synthesizing Cu(II) complexes, which acted as pre-catalysts for heterotactic-enriched polylactide, demonstrating significant catalytic activities (Cho et al., 2019).
- Metal Complexes for Ligand Coordination Studies : The compound has been key in the preparation and characterization of low symmetry pyrazole-based tripodal tetraamine ligands and their metal complexes (Cubanski et al., 2013).
Application in Bioactive Compound Synthesis
- Synthesis of Antimicrobial Agents : It has been used to synthesize new pyrazole derivatives with potential antimicrobial properties, showing significant antibacterial activity against various strains (Raju et al., 2016).
- Development of Antitumor and Anticancer Agents : Various analogs of the compound have been synthesized and evaluated for their antitumor and anticancer activities, with some showing promising results (Kumar et al., 2014).
Application in Chemical Characterization and Analysis
- Characterization of Derivatives : The compound has been crucial in the characterization and structural analysis of pyrazole-based derivatives, assisting in understanding their properties and potential applications (Dong-ge, 2009).
Application in Novel Therapeutics
- Potential Antipsychotic Agents : Derivatives of the compound have been investigated as novel potential antipsychotic agents, showing promising results in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).
Future Directions
While specific future directions for “1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine” are not mentioned in the retrieved sources, related compounds have been studied for their potential as inhibitors of DPP-IV and DPP8 . This suggests that “this compound” and similar compounds could be of interest in future research related to these enzymes.
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(8)7-4-10(3)9-6(7)2/h4-5H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCIXQMRFVTGGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424342 |
Source
|
Record name | 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911788-36-8 |
Source
|
Record name | 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.